5-Aminobicyclo[3.1.1]heptan-1-ol
Description
Historical Context and Significance of Bicyclic Ring Systems in Organic Chemistry
Bicyclic molecules, which feature two joined rings, have been a subject of fascination and intensive study in organic chemistry for over a century. Their structural rigidity and distinct stereochemical properties, often found in natural products like camphor (B46023) and α-thujene, have made them crucial scaffolds in synthetic and medicinal chemistry. rsc.org The exploration of these systems has led to the development of fundamental concepts in stereochemistry and reactivity, including Bredt's rule, which dictates the placement of double bonds in bridged bicyclic systems to avoid excessive ring strain. researchgate.net The ability to create complex, three-dimensional structures from relatively simple starting materials has cemented the importance of bicyclic compounds in the quest for novel therapeutics and materials.
Unique Structural and Conformational Aspects of the Bicyclo[3.1.1]heptane Skeleton
The bicyclo[3.1.1]heptane system, the core of the title compound, is a bridged bicyclic alkane. Its structure can be visualized as a six-membered ring constrained by a one-carbon bridge. This arrangement imparts significant strain and a unique conformational landscape to the molecule. Unlike the flexible chair and boat conformations of cyclohexane (B81311), the bicyclo[3.1.1]heptane skeleton is more rigid. researchgate.net The parent hydrocarbon, also known as pinane (B1207555) in its substituted forms, has been the subject of conformational studies which reveal a puckered six-membered ring. nih.gov The constrained nature of this bicyclic system fixes the spatial orientation of substituents, a property that is highly valuable in the design of molecules with specific biological targets.
Table 1: General Properties of the Bicyclo[3.1.1]heptane System
| Property | Description |
| Molecular Formula | C7H12 |
| Molar Mass | 96.17 g/mol |
| Nature | Saturated Bicyclic Alkane |
| Key Structural Feature | Bridged six-membered and four-membered rings |
| Conformational Rigidity | High due to the bridged structure |
| Significance | Core of various natural products and synthetic molecules |
Importance of Amino Alcohol Functionalities in Chemical Design
Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amine (-NH2) and a hydroxyl (-OH) group. This dual functionality allows them to act as both hydrogen bond donors and acceptors, a critical feature for molecular recognition in biological systems. acs.org Consequently, the amino alcohol motif is a common structural element in a vast array of pharmaceuticals and biologically active natural products. diva-portal.org Chiral amino alcohols, in particular, are extensively used as intermediates in the synthesis of complex molecules and as chiral ligands in asymmetric catalysis, enabling the selective production of a desired enantiomer. The presence of both amino and hydroxyl groups in a molecule can significantly influence its physicochemical properties, such as solubility and lipophilicity, which are crucial for drug development.
Rationale for Research Focus on 5-Aminobicyclo[3.1.1]heptan-1-ol
The research interest in this compound stems from the convergence of the unique properties of its bicyclic core and its functional groups. The rigid bicyclo[3.1.1]heptane scaffold is increasingly being explored as a bioisostere for a meta-substituted benzene (B151609) ring. nih.govacs.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing a flat aromatic ring with a three-dimensional, saturated scaffold like bicyclo[3.1.1]heptane can lead to improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, in drug candidates. nih.govdomainex.co.uk The addition of amino and alcohol groups to this scaffold, as in this compound, introduces key functionalities for biological interactions, making it a promising building block for the design of novel therapeutic agents. A notable recent development is the synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic acid, a related structure, which was designed as a potential mechanism-based inhibitor for human ornithine aminotransferase, highlighting the therapeutic potential of this class of compounds. nih.gov
Overview of Current Research Gaps and Future Directions for this compound
Despite its potential, specific research on this compound is currently limited. Much of the existing literature focuses on the synthesis of the parent bicyclo[3.1.1]heptane skeleton or its other derivatives. A significant breakthrough has been the development of photochemical methods, such as the [3σ+2σ] cycloaddition of bicyclo[1.1.0]butanes with cyclopropylamines, to construct aminobicyclo[3.1.1]heptanes. researchgate.netnih.govthieme-connect.com However, these methods have not yet been specifically applied to the synthesis of this compound.
A major research gap is the lack of reported synthetic routes and detailed characterization of this specific compound in peer-reviewed literature. While it is available from commercial suppliers as a research chemical, its synthesis and properties are not well-documented in scientific publications.
Future research should therefore focus on:
Developing efficient and stereoselective synthetic pathways to access this compound and its stereoisomers.
Conducting thorough spectroscopic and structural analysis to fully characterize the compound.
Exploring the incorporation of this molecule into larger structures to evaluate its potential as a meta-substituted benzene bioisostere in medicinal chemistry.
Investigating the biological activity of derivatives of this compound in various therapeutic areas.
The exploration of such novel building blocks is essential for expanding the toolbox of medicinal chemists and for the development of next-generation therapeutics with improved properties.
Structure
3D Structure
Properties
IUPAC Name |
5-aminobicyclo[3.1.1]heptan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-6-2-1-3-7(9,4-6)5-6/h9H,1-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWODUPBUOJXQJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1)(C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Aminobicyclo 3.1.1 Heptan 1 Ol and Its Stereoisomers
Retrosynthetic Analysis of the 5-Aminobicyclo[3.1.1]heptan-1-ol Framework
A retrosynthetic analysis of the this compound framework reveals several strategic disconnections. The primary goal is to deconstruct the bicyclic system into more readily available or synthetically accessible precursors. Key approaches often involve the disconnection of the bonds forming the four-membered ring, leading back to substituted cyclohexane (B81311) derivatives. For instance, the bicyclo[3.1.1]heptane core can be envisioned as arising from an intramolecular cyclization of a suitably functionalized cyclohexane-1,3-dicarboxylate or a related precursor. domainex.co.uk Another powerful strategy involves cycloaddition reactions, where the bicyclic core is assembled in a convergent manner from two smaller ring systems or an acyclic precursor. This highlights the importance of methods that can efficiently construct the strained bicyclo[3.1.1]heptane skeleton.
Approaches to the Bicyclo[3.1.1]heptane Core Structure
Various synthetic strategies have been developed to construct the bicyclo[3.1.1]heptane core, ranging from cycloadditions to ring expansions and photochemical methods.
A significant advancement in the synthesis of functionalized bicyclo[3.1.1]heptanes is the photoinduced [3σ+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with cyclopropylamines (CPAs). nih.govacs.orgresearchgate.net This method provides a direct, single-step route to trisubstituted 4-aminobicyclo[3.1.1]heptanes under mild and operationally simple conditions. nih.govacs.orguab.cat The reaction is typically facilitated by an iridium-based photocatalyst, such as Ir[dF(CF3)ppy]2(dtbpy)PF6, which, upon photoexcitation, oxidizes the cyclopropylamine (B47189) to a radical cation. nih.govsmolecule.com This species then undergoes ring-opening to form a distonic radical cation that engages with the bicyclo[1.1.0]butane to forge the bicyclo[3.1.1]heptane framework. nih.gov This transformation exhibits a broad substrate scope, tolerating various functional groups on both the BCB and CPA components. nih.gov
Another notable cycloaddition is the [2σ+2σ] radical cycloaddition between bicyclo[1.1.0]butanes and cyclopropyl (B3062369) ketones, catalyzed by a boronyl radical system, which yields highly substituted bicyclo[3.1.1]heptane derivatives. nih.govacs.org Additionally, (3+3) cycloadditions of bicyclobutanes represent an atom-economical approach to the bicyclo[3.1.1]heptane skeleton. thieme-connect.com
Ring expansion of smaller bicyclic systems, such as bicyclo[1.1.1]pentanes (BCPs), presents another avenue to the bicyclo[3.1.1]heptane core. domainex.co.uk For instance, a photochemical method has been reported for the conversion of the bicyclo[1.1.1]pentan-1-amine substructure into polysubstituted bicyclo[3.1.1]heptan-1-amines. chemrxiv.org This "upgrading" of a readily available building block provides access to more complex and sp³-rich scaffolds. chemrxiv.org Lewis acid-catalyzed ring expansion of bicyclobutanes with diaziridines has also been shown to produce fused diazabicyclo[3.1.1]heptanes through a selective C-C/C-N bond cross-exchange reaction. researchgate.net
Photochemical reactions are instrumental in the synthesis of bicyclo[3.1.1]heptane derivatives due to their ability to proceed under mild conditions and access unique molecular architectures. nih.govresearchgate.net As mentioned, the photoinduced [3σ+2σ] cycloaddition is a prime example. nih.govacs.orgresearchgate.netnih.gov Furthermore, intramolecular [2+2] photocycloaddition of vinylketenes derived from precursors like geranoyl chloride can yield bicyclo[3.1.1]heptan-6-one derivatives, which are precursors to natural products like chrysanthenone (B1198921) and δ-pinene. brandeis.edu
Stereoselective intramolecular photocycloaddition reactions of α,β,γ,δ-unsaturated esters have been shown to produce optically active 1,3-bridged cyclobutanes of the bicyclo[3.1.1]heptane ring system. nih.gov The conversion of bicyclo[1.1.1]pentan-1-amine to bicyclo[3.1.1]heptan-1-amines is also achieved through imine photochemistry. chemrxiv.org A photocatalytic Minisci-like reaction has been developed to introduce heterocycles at the bridgehead position of bicyclo[3.1.1]heptanes from N-hydroxyphthalimide esters of the corresponding carboxylic acids, further highlighting the versatility of photochemical methods. acs.orgnih.gov
Stereoselective and Enantioselective Synthesis of this compound
Achieving stereocontrol in the synthesis of bicyclo[3.1.1]heptane derivatives is critical for their application in drug discovery.
The development of asymmetric methods for constructing the bicyclo[3.1.1]heptane framework is an active area of research. nih.gov Enantioselective formal (3+3) cycloaddition of bicyclobutanes with nitrones, enabled by asymmetric Lewis acid catalysis, has been reported for the synthesis of hetero-bicyclo[3.1.1]heptane derivatives with high enantiomeric excess. nih.gov In this approach, a chiral Lewis acid catalyst coordinates to a bidentate chelating group on the bicyclo[1.1.0]butane substrate, directing the stereochemical outcome of the cycloaddition. nih.gov
Furthermore, enantiopure β-aminoalcohol ligands derived from α-pinene, a naturally occurring bicyclo[3.1.1]heptane, have been used in asymmetric catalysis, demonstrating the utility of chiral bicyclic scaffolds. researchgate.net The stereoselective synthesis of pinane-based 2-amino-1,3-diols has also been explored, which are structurally related to the target molecule. beilstein-journals.org These strategies, which leverage chiral catalysts or chiral starting materials, are essential for accessing specific stereoisomers of this compound and related compounds.
Introduction of Amine and Hydroxyl Groups with Stereocontrol
Once the bicyclic core is established, or concurrently with its formation, the amine and hydroxyl groups must be installed with precise stereocontrol. Several strategies achieve this:
Asymmetric Ring-Opening of Epoxides: A powerful biocatalytic method involves the asymmetric ring-opening of cyclic meso-epoxides. This approach can be fully biocatalytic, using an amine transaminase to generate the aminating agent in situ, which then opens the epoxide to yield enantiomerically pure cyclic trans-β-amino alcohols. rsc.org
Intramolecular Mannich Reaction: As mentioned previously, an asymmetric intramolecular Mannich reaction using a chiral sulfinamide auxiliary can establish the desired stereochemistry of a substituted aminobicyclo[3.1.1]heptane system. nih.gov
Cycloaddition with Functionalized Partners: The photochemical [3σ+2σ] cycloaddition between bicyclo[1.1.0]butanes and cyclopropylamines directly incorporates the amino group into the final bicyclo[3.1.1]heptane product. nih.gov
Reductive Amination: The stereoselective reductive amination of a ketone precursor on the bicyclic scaffold is a common and effective method for introducing an amine group. wisc.edu
Enzymatic or Biocatalytic Approaches for Enantiopure Intermediates
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods for producing enantiopure compounds. utupub.fimagtech.com.cn Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.govscispace.com
For the synthesis of chiral amino alcohols, several enzymatic strategies are particularly relevant:
Kinetic Resolution using Lipases: Lipases are robust and widely used enzymes for the kinetic resolution (KR) of racemic alcohols and amines. nih.govresearchgate.net In a typical KR of a racemic alcohol, the lipase (B570770) will selectively acylate one enantiomer, allowing for the separation of the fast-reacting acylated enantiomer from the slow-reacting alcohol enantiomer. utupub.finih.gov Lipase-catalyzed hydrolysis of racemic esters is the reverse of this process and is also highly effective. mdpi.com These methods have been applied to resolve a wide variety of cyclic and acyclic amino alcohols. scilit.com
Transaminase-Catalyzed Asymmetric Synthesis: ω-Transaminases (ω-TAs) are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones. mdpi.com They transfer an amino group from a donor molecule (like isopropylamine) to a ketone substrate with high enantioselectivity. This method avoids the need for resolving racemic mixtures and is a key technology for the green synthesis of chiral amines. mdpi.com
Asymmetric Bioreduction of Ketones: The reduction of a prochiral ketone to a chiral secondary alcohol is one of the most effective methods for synthesizing enantiopure alcohols. magtech.com.cn A vast number of microorganisms and isolated enzymes (ketoreductases or alcohol dehydrogenases) are known to catalyze such reactions with high yields and selectivities. magtech.com.cn This could be used to prepare an enantiopure bicyclic alcohol intermediate, which could then be converted to the target amino alcohol.
Novel Synthetic Strategies and Methodological Advancements
The field of organic synthesis is constantly evolving, with a drive towards more efficient, sustainable, and innovative methods.
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of complex molecules like this compound can benefit significantly from these principles.
Biocatalysis: As detailed in section 2.3.3, using enzymes is a cornerstone of green chemistry. It involves renewable catalysts, mild reaction conditions (often in water), and exceptional selectivity, which reduces waste from byproducts and protecting group manipulations. wisc.edunih.gov
Photocatalysis: Visible-light photocatalysis allows for the activation of molecules under extremely mild conditions, often at room temperature, using light as a traceless reagent. nih.gov The synthesis of aminobicyclo[3.1.1]heptanes via photoredox cycloaddition is an example of this sustainable approach. nih.gov
Atom Economy and Multicomponent Reactions: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are prime examples of atom-economical processes. nih.gov Domino cyclizations using amino alcohols exemplify this approach. researchgate.net
Use of Safer Solvents: A key green principle is the avoidance of hazardous solvents. The development of synthetic methods that proceed in water or other environmentally benign solvents is a major goal. researchgate.net Lipase-catalyzed resolutions and photoredox-catalyzed couplings have been successfully performed in water. rsc.orgnih.gov
By integrating these advanced synthetic methodologies, chemists can access complex and valuable chiral building blocks like this compound with greater efficiency, precision, and environmental responsibility.
Flow Chemistry and Continuous Processing for Scalable Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of complex molecules like this compound, particularly for scalable production. google.com Flow chemistry offers numerous advantages over batch methods, including enhanced safety, better heat and mass transfer, improved reproducibility, and higher throughput, which are critical for the manufacturing of active pharmaceutical ingredients (APIs). nih.govbeilstein-journals.org
Continuous flow reactors, typically consisting of tubes or microreactors, allow for precise control over reaction parameters such as temperature, pressure, and residence time. google.comnih.gov This level of control is especially beneficial for reactions that are highly exothermic, involve hazardous reagents, or produce unstable intermediates. While specific flow chemistry routes for this compound are not extensively documented in publicly available literature, the principles have been successfully applied to the synthesis of other complex bicyclic compounds and APIs. google.combeilstein-journals.org For instance, flow processes have been developed for making highly strained bicyclic compounds like [1.1.1]propellane, a precursor to bicyclo[1.1.1]pentane (BCP) derivatives, demonstrating the feasibility of handling reactive intermediates in a continuous setup. google.com
The application of flow chemistry can be envisioned for several steps in the synthesis of this compound, such as the reduction of a corresponding ketone or the introduction of the amine functionality. Telescoped flow processes, where multiple reaction steps are connected in series without isolating intermediates, can significantly streamline the synthesis, reduce waste, and shorten production times. nih.govnih.gov
| Advantage of Flow Chemistry | Relevance to this compound Synthesis |
|---|---|
| Enhanced Safety | Allows for the use of hazardous reagents or reaction conditions with minimized risk by containing them in a small-volume reactor. |
| Precise Process Control | Enables fine-tuning of reaction parameters (temperature, pressure, residence time) to maximize yield and stereoselectivity. nih.gov |
| Improved Scalability | Scaling up is achieved by running the process for a longer duration or by using multiple reactors in parallel, avoiding the challenges of re-optimizing batch processes. google.com |
| Higher Throughput | Automated and continuous nature allows for the rapid production of material. syrris.com |
| Telescoped Reactions | Enables multi-step syntheses without the need for intermediate isolation and purification, increasing overall efficiency. nih.gov |
Late-Stage Functionalization of Bicyclo[3.1.1]heptane Scaffolds
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing functional groups into a complex molecule at a late step in the synthetic sequence. researchgate.net This approach is highly valuable as it allows for the rapid generation of a library of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships. For the bicyclo[3.1.1]heptane (BCHep) scaffold, which is considered a bioisostere for meta-substituted arenes, several LSF methods have been developed. acs.orgnih.gov
One prominent strategy involves the use of [3.1.1]propellane as a versatile precursor. researchgate.netacs.org This highly strained molecule readily undergoes radical ring-opening reactions to generate functionalized bicyclo[3.1.1]heptanes. nih.gov For example, photocatalyzed atom transfer radical addition (ATRA) reactions can be used to introduce a variety of functional groups at the bridgehead positions. nih.gov
Another significant advancement in the LSF of bicyclo[3.1.1]heptane scaffolds is the use of photocatalytic Minisci-type reactions. acs.org This method allows for the direct coupling of heterocycles to the bridgehead position of the bicyclo[3.1.1]heptane core, starting from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids. acs.org Such reactions are tolerant of various functional groups, making them suitable for application to complex, drug-like molecules. researchgate.net While these methods have been demonstrated for introducing carbon- and heterocycle-based substituents, their adaptation for the direct introduction of amino and hydroxyl groups would be a significant extension of their utility.
| LSF Method | Precursor/Reagent | Description | Reference |
|---|---|---|---|
| Radical Ring-Opening | [3.1.1]Propellane | The strained propellane undergoes radical reactions to form 1,5-disubstituted bicyclo[3.1.1]heptanes. | researchgate.netacs.orgnih.gov |
| Photocatalytic Minisci-type Reaction | N-hydroxyphthalimide esters | Enables the introduction of various heterocycles at the bridgehead position under mild, photocatalytic conditions. | acs.org |
| Cycloaddition Reactions | Bicyclo[1.1.0]butanes (BCBs) | Lewis acid-promoted cycloadditions with various partners can construct complex polysubstituted bicyclo[3.1.1]heptane frameworks. | researchgate.net |
Protecting Group Chemistry for Amine and Hydroxyl Functionalities
In the synthesis of a bifunctional molecule like this compound, the use of protecting groups is essential to ensure chemoselectivity. organic-chemistry.org Protecting groups are temporarily attached to a functional group to mask its reactivity while other parts of the molecule are being modified. labinsights.nl The choice of protecting groups for the amine and hydroxyl functions must be carefully considered to ensure they are stable under the planned reaction conditions and can be removed selectively without affecting other parts of the molecule (orthogonal protection strategy). organic-chemistry.org
Amine Protecting Groups: The amino group is nucleophilic and can be easily oxidized. To prevent unwanted reactions, it is often protected as a carbamate (B1207046). organic-chemistry.org Common amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is widely used due to its stability to many nucleophilic and basic conditions and its facile removal under acidic conditions. organic-chemistry.org The Cbz group is also robust and is typically removed by catalytic hydrogenolysis.
Hydroxyl Protecting Groups: The hydroxyl group can act as a nucleophile or an acid, and its protection is often necessary during transformations such as oxidations, reductions, or organometallic additions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), ethers (e.g., benzyl (B1604629), Bn), and esters (e.g., acetyl, Ac). libretexts.org Silyl ethers are popular due to their ease of introduction, stability, and selective removal using fluoride (B91410) ion sources. harvard.edu Benzyl ethers are stable to a wide range of conditions and are removed by hydrogenolysis.
| Protecting Group | Abbreviation | Common Deprotection Conditions |
|---|---|---|
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) organic-chemistry.org |
| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenolysis (e.g., H₂, Pd/C) |
| Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) organic-chemistry.org |
| Protecting Group | Abbreviation | Common Deprotection Conditions |
|---|---|---|
| tert-Butyldimethylsilyl | TBDMS | Fluoride ion source (e.g., TBAF) harvard.edu |
| Benzyl | Bn | Catalytic hydrogenolysis (e.g., H₂, Pd/C) libretexts.org |
| Acetyl | Ac | Basic or acidic hydrolysis libretexts.org |
| Trifluoroacetyl | TFA | Mild conditions using an alcohol like methanol. google.com |
Advanced Structural Elucidation and Conformational Analysis of 5 Aminobicyclo 3.1.1 Heptan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of complex organic molecules like 5-Aminobicyclo[3.1.1]heptan-1-ol.
One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. However, due to the complex, overlapping signals expected from the bicyclic structure, two-dimensional (2D) NMR techniques are essential for unambiguous assignment.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the bicyclic system. For instance, the protons on the cyclobutane (B1203170) ring and their couplings to the bridgehead protons would be clearly delineated.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to assign the ¹³C signals based on the already assigned ¹H signals, providing a clear picture of the C-H framework.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary carbons, such as the bridgehead carbons C1 and C5, by observing their correlations with nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the stereochemistry of the molecule by identifying protons that are close in space, but not necessarily through bonds. For this compound, NOESY would be critical in establishing the relative orientation of the amino and hydroxyl groups (i.e., whether they are syn or anti to the cyclobutane bridge).
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |
| H2/H4 | 1.8 - 2.2 (m) | 35-45 | C1, C3, C5 | H6/H7 |
| H3 | 2.3 - 2.6 (m) | 25-35 | C2, C4 | H2, H4 |
| H6/H7 | 1.9 - 2.3 (m) | 40-50 | C1, C5 | H2/H4 |
| NH₂ | 1.5 (br s) | - | C5 | - |
| OH | 2.8 (br s) | - | C1 | - |
| C1 | - | 70-80 | - | - |
| C5 | - | 50-60 | - | - |
The bicyclo[3.1.1]heptane skeleton is known to exist in different conformations. Dynamic NMR (DNMR) studies, where NMR spectra are recorded at various temperatures, would be employed to investigate any conformational equilibria. By analyzing changes in the line shape of the NMR signals with temperature, it is possible to determine the energy barriers between different conformations and to identify the most stable conformation at room temperature.
Solid-state NMR (ssNMR) would be used to study the structure of this compound in its crystalline form. This technique is particularly useful for identifying and characterizing different polymorphic forms of the compound, which may exhibit different physical properties. ssNMR can provide information about the local environment of the atoms in the crystal lattice and can be used to determine intermolecular interactions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Strain Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the strain within its structure.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively. The C-N and C-O stretching vibrations would also be observable. The position and shape of these bands can provide information about hydrogen bonding.
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and can provide information about the carbon skeleton of the molecule. The vibrational modes associated with the bicyclic framework would be observable in the Raman spectrum and could be used to assess the degree of ring strain.
Hypothetical Vibrational Spectroscopy Data for this compound
| Functional Group/Vibration | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |
| O-H Stretch (H-bonded) | 3200-3600 (broad) | Weak |
| N-H Stretch | 3300-3500 (medium) | Weak |
| C-H Stretch (aliphatic) | 2850-3000 (strong) | 2850-3000 (strong) |
| C-O Stretch | 1050-1150 (strong) | Weak |
| C-N Stretch | 1020-1250 (medium) | Weak |
| Bicyclic Ring Vibrations | - | 700-1200 (multiple bands) |
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a crystalline molecule. chemicalbook.com
A single-crystal X-ray diffraction analysis of this compound, or a suitable crystalline derivative, would provide a definitive determination of its molecular structure. This would include precise bond lengths, bond angles, and torsion angles. Crucially, for a chiral molecule, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, provided a good quality crystal is obtained and appropriate techniques (e.g., using anomalous dispersion) are employed. This would unambiguously establish the relative and absolute stereochemistry of the amino and hydroxyl substituents on the bicyclic frame.
Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Volume (ų) | 820 |
| Z | 4 |
| Key Bond Length (C1-O) (Å) | 1.43 |
| Key Bond Length (C5-N) (Å) | 1.48 |
| Key Torsion Angle (O-C1-C2-C3) (°) | 175 |
Analysis of Intermolecular Interactions and Crystal Packing
The solid-state arrangement of this compound molecules is dictated by a network of intermolecular interactions, which are crucial for understanding its crystal packing and, by extension, its physical properties. The primary functional groups—the hydroxyl (-OH) and amino (-NH₂) groups—are the main drivers of these interactions through hydrogen bonding.
In a crystalline state, these molecules arrange themselves to maximize energetically favorable contacts. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amino group primarily functions as a hydrogen bond donor. This leads to the formation of extensive hydrogen-bonding networks. For instance, the hydrogen of the hydroxyl group can interact with the nitrogen of the amino group of an adjacent molecule, or with the oxygen of another. Similarly, the hydrogens of the amino group can form bonds with the oxygen atoms of neighboring molecules.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. scirp.orgnih.gov This analysis maps the close contacts between molecules, color-coding them to indicate the type and relative strength of the interactions. For a molecule like this compound, the Hirshfeld surface would typically highlight strong N-H···O and O-H···N hydrogen bonds as prominent red regions. Weaker H···H contacts, arising from the hydrocarbon framework, would cover a large portion of the surface, indicating their collective importance to the crystal's stability. nih.gov
Table 1: Summary of Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Nature | Relative Strength |
| Hydrogen Bond | -OH | -NH₂ / -OH | Strong, Directional | Strong |
| Hydrogen Bond | -NH₂ | -OH | Strong, Directional | Strong |
| van der Waals | C-H | C-H | Weak, Dispersive | Moderate (cumulative) |
| Dipole-Dipole | C-O, C-N | C-O, C-N | Electrostatic | Weak |
Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Enantiomeric Purity
This compound is a chiral molecule, existing as a pair of non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the enantiomeric purity and absolute configuration of such compounds.
Circular Dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. ntu.edu.sg Each enantiomer of this compound will produce a CD spectrum that is a mirror image of the other. A positive or negative peak (known as a Cotton effect) at a specific wavelength corresponds to the electronic transitions within the molecule's chromophores, which are perturbed by the chiral environment. An enantiomerically pure sample will show a distinct CD spectrum, while a racemic mixture (50:50 of both enantiomers) will be CD-silent, as the opposing signals from each enantiomer cancel out. The intensity of the CD signal is directly proportional to the enantiomeric excess, making it a quantitative tool for assessing purity. harvard.edu
Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curve for one enantiomer is the mirror image of the other. The shape and sign of the ORD curve, particularly around the wavelengths of electronic transitions, are characteristic of a specific enantiomer.
For this compound, the relevant chromophores are associated with the n→σ* transitions of the C-O and C-N bonds. While these are typically weak absorptions in the far-UV region, their interaction within the rigid chiral bicyclic system can give rise to measurable CD and ORD signals. nih.gov
Table 2: Hypothetical Chiroptical Data for Enantiomers of this compound
| Technique | Enantiomer | Expected Observation |
| Circular Dichroism (CD) | (1R, 5S)-enantiomer | Specific Cotton effect (e.g., positive peak at λ_max) |
| (1S, 5R)-enantiomer | Mirror-image Cotton effect (e.g., negative peak at λ_max) | |
| Racemic Mixture | No CD signal (Δε = 0) | |
| Optical Rotatory Dispersion (ORD) | (1R, 5S)-enantiomer | Specific rotation curve (e.g., positive plain curve) |
| (1S, 5R)-enantiomer | Mirror-image rotation curve (e.g., negative plain curve) | |
| Racemic Mixture | No optical rotation ([α] = 0) |
Note: The signs and wavelengths are illustrative and would need to be determined experimentally.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. Using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule is ionized and then fragmented, with the resulting charged fragments being separated based on their mass-to-charge (m/z) ratio.
The molecular formula of this compound is C₇H₁₃NO. Its exact molecular weight can be precisely determined using high-resolution mass spectrometry. The nominal molecular weight is 127.18 g/mol .
Under electron ionization, the molecule typically undergoes fragmentation through characteristic pathways for alcohols and amines. libretexts.orgchadsprep.com The molecular ion peak ([M]⁺˙) may be observed, though it can be weak for alcohols. libretexts.org Common fragmentation patterns for amino alcohols include:
Alpha-cleavage: The bond adjacent to the nitrogen or oxygen atom breaks. Cleavage next to the amino group would be a dominant pathway for amines, leading to the formation of a stable iminium ion.
Loss of a neutral molecule: The molecule can easily lose water (H₂O, mass loss of 18) from the molecular ion, a characteristic fragmentation for alcohols. libretexts.org Loss of ammonia (B1221849) (NH₃, mass loss of 17) is also possible.
Ring fragmentation: The bicyclic system can undergo cleavage, leading to a series of fragment ions corresponding to the loss of ethylene (B1197577) (C₂H₄) or other small hydrocarbon units. nist.gov
The resulting mass spectrum provides a unique fingerprint, allowing for the identification and structural confirmation of the compound.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 127 | [C₇H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |
| 112 | [C₇H₁₂N]⁺ | Loss of -OH radical |
| 110 | [C₇H₁₀O]⁺˙ | Loss of -NH₃ |
| 109 | [C₇H₉O]⁺ | Loss of H₂O |
| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage next to nitrogen |
| 82 | [C₅H₈N]⁺ | Ring fragmentation and loss of C₂H₄ |
Note: The relative intensities of these fragments would depend on the ionization method and energy.
Computational and Theoretical Chemistry Studies of 5 Aminobicyclo 3.1.1 Heptan 1 Ol
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energetics
No specific studies utilizing Density Functional Theory (DFT) to analyze the electronic structure, optimize the geometry, or determine the energetics of 5-Aminobicyclo[3.1.1]heptan-1-ol are available in the current body of scientific literature. Such calculations would typically involve methods like B3LYP with a basis set such as 6-31G* to predict molecular orbitals (HOMO/LUMO), bond lengths, bond angles, and thermodynamic stability. However, these specific data points for the target molecule have not been published.
Ab Initio Methods for High-Accuracy Property Prediction
There is no available research that employs high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for the high-accuracy prediction of properties of this compound. These computationally intensive methods are used for obtaining precise theoretical values for properties like electron affinity and ionization potential, but have not been applied to this specific compound in published studies.
Conformational Analysis via Computational Methods
Potential Energy Surface Scans for Ring Conformations
Detailed potential energy surface (PES) scans to elucidate the various ring conformations of the bicyclo[3.1.1]heptane system in this compound have not been documented. This type of analysis would be crucial for understanding the stability of different chair, boat, or twist conformations of the six-membered ring and the puckering of the four-membered ring, but the research is not available.
Molecular Dynamics (MD) Simulations in Different Solvents
No published studies were found that conduct Molecular Dynamics (MD) simulations to investigate the behavior of this compound in different solvents. MD simulations would provide insight into the solvation effects on the conformational preferences and intermolecular interactions of the molecule, but this research has not been performed or reported.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
There are no available computational studies that predict the spectroscopic parameters for this compound. Theoretical calculations are often used to complement experimental data by predicting ¹H and ¹³C NMR chemical shifts and the frequencies of vibrational modes in the infrared (IR) spectrum. Without experimental or computational data, a theoretical spectroscopic profile cannot be constructed.
Mechanistic Studies of Reactions Involving this compound
Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), are crucial for understanding the formation and transformation of the bicyclo[3.1.1]heptane framework.
The synthesis of aminobicyclo[3.1.1]heptane derivatives often proceeds through complex multi-step reactions, the pathways of which can be elucidated through computational analysis.
A key synthetic route is the photochemical [3σ+2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines (CPAs) to form the trisubstituted bicyclo[3.1.1]heptane core. nih.govnih.govresearchgate.net The proposed mechanism for this transformation involves a series of radical cation intermediates. nih.gov The process is initiated by the photoexcitation of an Iridium(III) photocatalyst, which then engages in a single-electron transfer with the cyclopropylaniline. nih.gov This generates a radical cation that undergoes ring-opening to a distonic radical cation. nih.gov Subsequent addition to the bicyclo[1.1.0]butane, followed by cyclization and reduction, yields the final aminobicyclo[3.1.1]heptane product. nih.gov
Another computationally studied reaction is the FeCl₃-promoted intermolecular formal [8π+2σ] cycloaddition of azaheptafulvenes with bicyclo[1.1.0]butanes. acs.org DFT calculations for this reaction suggest a stepwise pathway is involved in the formation of the resulting cycloheptatriene-fused 2-azabicyclo[3.1.1]heptanes. acs.org
Furthermore, a unified strategy to access both aza- and oxa-bicyclo[3.1.1]heptanes from amino/hydroxy acids under photoredox catalysis has been developed. chemrxiv.orgchemrxiv.org Experimental studies and Density Functional Theory (DFT) calculations support an oxidative radical-polar crossover mechanism for this transformation and help rationalize the observed regioselectivity. chemrxiv.orgchemrxiv.org
The table below summarizes key computationally studied reaction pathways leading to the bicyclo[3.1.1]heptane scaffold.
| Reaction Type | Reactants | Catalyst/Conditions | Key Intermediates | Computational Method |
| Photochemical [3σ+2σ] Cycloaddition | Bicyclo[1.1.0]butanes, Cyclopropylamines | Ir(III) photocatalyst, blue light | Radical cations, Distonic radical cations | - |
| Formal [8π+2σ] Cycloaddition | Azaheptafulvenes, Bicyclo[1.1.0]butanes | FeCl₃ | Stepwise pathway intermediates | DFT |
| Radical-Polar Crossover Annulation | Amino/Hydroxy acids, Bicyclo[1.1.0]butanes | Photoredox catalyst | Oxidative radical-polar crossover | DFT |
This table provides a summary of reaction pathways elucidated through mechanistic studies.
The development of asymmetric methods to synthesize chiral bicyclo[n.1.1]alkanes is crucial for applications in drug discovery. nih.gov Understanding the interactions between the catalyst and the substrate is fundamental to controlling stereoselectivity.
An important advancement is the enantioselective formal (3+3) cycloaddition of bicyclo[1.1.0]butanes with nitrones, which is enabled by asymmetric Lewis acid catalysis. nih.gov This method allows for the synthesis of pharmaceutically relevant hetero-bicyclo[3.1.1]heptane products with high yield and enantiomeric excess. nih.gov The success of this reaction relies on a chiral Co(II)/PyIPI catalyst and bidentate chelating bicyclo[1.1.0]butane substrates. nih.gov The acyl imidazole (B134444) or acyl pyrazole (B372694) moiety within the bicyclo[1.1.0]butane substrate plays a critical role in achieving stereocontrol. nih.gov
The principles of supramolecular catalysis, where non-covalent interactions like hydrogen bonds and metal-ligand interactions are used to assemble or modify catalysts, are also highly relevant. rsc.org These interactions can be designed to control substrate reactivity and are key to developing new catalytic pathways that are not achievable with conventional covalent catalysts. rsc.org For instance, in asymmetric electrocatalysis, weak catalyst-substrate interactions have been shown to be compatible with achieving high enantioselectivity. rsc.org
The table below highlights a key asymmetric synthesis method for a related bicyclic system.
| Reaction | Catalyst System | Substrate Features | Achieved Stereoselectivity | Key Interaction Principle |
| Enantioselective (3+3) Cycloaddition | Chiral Co(II)/PyIPI Lewis Acid | Bidentate chelating bicyclo[1.1.0]butane with acyl imidazole/pyrazole | up to >99% ee | Lewis acid coordination to bidentate substrate |
This table illustrates the components and outcomes of a successful asymmetric catalytic system for synthesizing chiral bicyclo[3.1.1]heptane analogues.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) for Non-biological Applications (e.g., catalysis, material properties)
While extensive SAR and QSAR studies exist for the biological applications of bicyclic compounds, demonstrating their utility as bioisosteres for aromatic rings in medicinal chemistry, data on non-biological applications are less common in the reviewed literature. scribd.comcore.ac.uk The rigid, three-dimensional structure of the bicyclo[3.1.1]heptane core, which includes this compound, suggests potential for its use in materials science and catalysis.
The development of SAR and QSAR models for non-biological applications would focus on correlating structural features with properties such as:
Catalytic Activity: How modifications to the amine and alcohol groups, or substitutions on the bicyclic frame, affect the compound's performance as a ligand or organocatalyst.
Material Properties: The influence of the bicyclic scaffold on the photophysical or photochemical properties of materials, such as in the development of optical brighteners or specialized polymers. dtu.dk
Currently, specific SAR or QSAR studies directly targeting the catalytic or material properties of this compound are not prominently featured in the available research. However, the synthetic accessibility of various derivatives provides a strong foundation for future investigations in this area. nih.govnih.gov Such studies would be crucial for the rational design of new catalysts and functional materials based on this unique molecular scaffold.
Chemical Transformations and Reactivity of 5 Aminobicyclo 3.1.1 Heptan 1 Ol
Reactions at the Amine Functionality
The primary amine group in 5-Aminobicyclo[3.1.1]heptan-1-ol is a nucleophilic center and can undergo a wide array of reactions typical of primary amines.
N-Alkylation: The direct N-alkylation of the amino group can be achieved using alkyl halides. This reaction typically proceeds via nucleophilic substitution. Due to the potential for overalkylation, reductive amination with aldehydes or ketones often provides a more controlled method for introducing alkyl groups. This latter approach involves the formation of an intermediate imine followed by reduction. For instance, reaction with a generic aldehyde (R-CHO) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) would yield the corresponding secondary amine. Catalytic methods for the N-alkylation of amino acids with alcohols have also been developed, which could be applicable here. nih.gov
N-Acylation: The amine functionality readily undergoes acylation with acyl chlorides or anhydrides to form amides. This is a common and efficient transformation. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct. The selective N-acylation of amino alcohols is a well-established process, often achievable without protecting the hydroxyl group. googleapis.comgoogle.comwipo.intresearchgate.net For example, reacting this compound with acetyl chloride would yield the corresponding N-acetyl derivative.
N-Sulfonylation: Sulfonamides can be prepared by reacting the amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride), in the presence of a base. This reaction is generally high-yielding and provides stable sulfonamide derivatives.
Table 1: Examples of N-Functionalization Reactions
| Reagent | Product Type | General Product Structure |
|---|---|---|
| Alkyl Halide (R-X) | N-Alkyl Amine | |
| Acyl Chloride (R-COCl) | N-Acyl Amide | |
| Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonamide |
Formation of Amides, Ureas, and Carbamates
Amides: As mentioned, amides are readily formed via N-acylation. Direct amidation by coupling a carboxylic acid with the amine using a coupling agent (e.g., DCC, EDC) is also a standard method in organic synthesis and is applicable to this compound. ucl.ac.ukorganic-chemistry.org
Ureas: The amine group can react with isocyanates to form ureas. This is typically a rapid and high-yielding reaction. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by addition of another amine, can be used. A more direct approach involves the reaction of the amine with urea (B33335) itself or with reagents like potassium isocyanate in water. rsc.orgorganic-chemistry.org The synthesis of cyclic ureas from diamines and CO2 has also been explored, showcasing methods for urea formation. rsc.org
Carbamates: Carbamates can be synthesized by reacting the amine with a chloroformate, such as benzyl (B1604629) chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O). These reactions are fundamental in peptide synthesis for the protection of amino groups and proceed efficiently with this compound. wikipedia.org Carbamates can also be formed from alcohols and amines using reagents like N,N'-disuccinimidyl carbonate. thieme-connect.com
Table 2: Formation of Amides, Ureas, and Carbamates
| Reagent | Product Type | General Product Structure |
|---|---|---|
| Carboxylic Acid + Coupling Agent | Amide | |
| Isocyanate (R-NCO) | Urea | |
| Chloroformate (R-OCOCl) | Carbamate (B1207046) |
Heterocyclic Ring Formations Involving the Amine Group
The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, makes it a potential precursor for the synthesis of heterocyclic systems. For instance, reaction with phosgene or its equivalents could lead to the formation of a cyclic carbamate (an oxazolidinone ring) through intramolecular cyclization. rsc.orgrsc.orgnih.gov Condensation reactions with aldehydes or ketones can yield oxazolidine (B1195125) derivatives. researchgate.net Furthermore, reactions with dicarbonyl compounds or their equivalents could be employed to construct more complex fused heterocyclic systems. The synthesis of various heterocycles often relies on the reactivity of amino alcohols. acs.orgdiva-portal.orgmdpi.com
Reactions at the Hydroxyl Functionality
The tertiary hydroxyl group of this compound is less reactive than the primary amine. However, it can undergo several important chemical transformations. Selective reaction at the hydroxyl group typically requires prior protection of the more nucleophilic amine group.
O-Alkylation: Following the protection of the amine group (e.g., as a carbamate or amide), the hydroxyl group can be deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which can then be alkylated with an alkyl halide. This is a standard procedure for the formation of ethers. The selective O-alkylation of amino alcohols can be challenging but is achievable under specific conditions. google.com
O-Acylation: The hydroxyl group can be acylated to form esters using acyl chlorides or anhydrides. This reaction is generally performed after protecting the amine. However, under acidic conditions, chemoselective O-acylation of unprotected hydroxyamino acids has been reported and could potentially be applied to this substrate. nih.gov Various catalysts can promote the O-acylation of alcohols. nih.govresearchgate.netscirp.org
Esterification: Direct esterification with a carboxylic acid under acidic catalysis (Fischer esterification) is a common method for converting alcohols to esters. Given the presence of the basic amine group, this would require protection of the amine or the use of a large excess of acid. Alternatively, esterification can be achieved under milder conditions using coupling agents, after protection of the amine.
Etherification: As described under O-alkylation, etherification is typically achieved via the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. This method allows for the introduction of a variety of alkyl or aryl groups at the oxygen atom.
Table 3: Reactions at the Hydroxyl Functionality (Amine Protected)
| Reaction Type | Reagent | Product Type | General Product Structure |
|---|---|---|---|
| O-Alkylation | Base, then R-X | Ether | |
| O-Acylation | R-COCl | Ester | |
| Esterification | R-COOH, Acid Catalyst | Ester |
Oxidation Reactions to Carbonyl Compounds
The secondary alcohol moiety in this compound can be selectively oxidized to the corresponding ketone, 5-aminobicyclo[3.1.1]heptan-1-one. This transformation is a key step in the synthesis of various derivatives and requires mild oxidation conditions to avoid side reactions involving the amino group.
Common methods for the oxidation of secondary alcohols to ketones include Swern and Oppenauer oxidations. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. wikipedia.orgadichemistry.combyjus.comalfa-chemistry.commissouri.edu This method is known for its mild reaction conditions and high chemoselectivity, making it suitable for substrates with sensitive functional groups like amines. wikipedia.org
The Oppenauer oxidation offers an alternative, employing a metal alkoxide catalyst, typically aluminum isopropoxide, with a ketone such as acetone (B3395972) serving as the hydride acceptor. wikipedia.orgmychemblog.comjk-sci.comalfa-chemistry.com This method is particularly useful for the oxidation of secondary alcohols and is highly selective, leaving other functional groups like amines unaffected. wikipedia.orgmychemblog.com
Catalytic aerobic oxidation presents a greener alternative. Systems employing copper catalysts in conjunction with nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or its derivatives (e.g., ABNO, AZADO) have been shown to be effective for the selective oxidation of alcohols in the presence of amines. nih.gov Ruthenium trichloride (B1173362) has also been reported to catalyze the homogeneous oxidation of secondary alcohols to ketones using molecular oxygen. rsc.orgrsc.org
The successful synthesis of related bicyclic ketones, such as those derived from the oxidation of bicyclic monoterpenes, further supports the feasibility of oxidizing the hydroxyl group in this compound. researchgate.net
Table 1: Common Reagents for Oxidation of Secondary Alcohols to Ketones
| Oxidation Method | Key Reagents | Typical Conditions |
|---|---|---|
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature (-78 °C to -60 °C) |
| Oppenauer Oxidation | Aluminum Isopropoxide, Acetone | High temperature, anhydrous solvents |
| Catalytic Aerobic Oxidation | Cu/TEMPO or other nitroxyl radicals, O₂ | Ambient temperature and pressure |
Cyclization and Rearrangement Reactions of the Bicyclo[3.1.1]heptane Core
The strained bicyclo[3.1.1]heptane skeleton is susceptible to various cyclization and rearrangement reactions, often driven by the release of ring strain. While specific reactions starting from this compound are not extensively documented, related transformations within this structural family provide insights into its potential reactivity.
For instance, the synthesis of the natural product (±)-acanthodoral, which features a bicyclo[3.1.1]heptane core, involves key rearrangement steps. These include a samarium(II)-induced 1,2-rearrangement and a semipinacol rearrangement, demonstrating the ability of the bicyclic system to undergo significant structural reorganization.
Furthermore, photochemical methods have been developed for the construction of aminobicyclo[3.1.1]heptanes, showcasing the utility of cycloaddition reactions in building this framework. nih.gov These synthetic strategies often involve radical or cationic intermediates that can lead to the formation of new rings or rearrangement of the existing scaffold. The presence of the amino and hydroxyl groups in this compound could be exploited to direct or participate in such intramolecular cyclization or rearrangement cascades, potentially leading to novel polycyclic structures.
Derivatization for Functional Material Development (e.g., polymers, sensors)
The bifunctionality of this compound makes it an attractive monomer for the synthesis of functional polymers. The amino and hydroxyl groups can serve as points for polymerization, leading to the formation of polyamides, polyesters, or polyurethanes. The rigid bicyclic core would be incorporated into the polymer backbone, imparting unique conformational constraints and potentially influencing the material's thermal and mechanical properties.
While specific examples of polymers derived from this compound are not detailed in the available literature, the general principles of polymer chemistry suggest its potential. For instance, the amino group can react with dicarboxylic acids or their derivatives to form polyamides, while the hydroxyl group can react with diisocyanates to form polyurethanes.
In the realm of sensor technology, the amino group of this compound can be functionalized with chromophores or fluorophores. The rigid bicyclic structure could serve as a scaffold to control the spatial orientation of these signaling units. Changes in the local environment, such as the binding of a target analyte to a receptor unit also attached to the bicyclic core, could induce a conformational change or an electronic perturbation that would be transduced into a measurable optical or electrochemical signal. The development of cage-like amino alcohols for various applications, including as ligands and in biologically active compounds, suggests the potential for designing sophisticated functional molecules based on the this compound framework.
Chemoselective Transformations of Dual Functional Groups
The presence of both an amino and a hydroxyl group in this compound necessitates chemoselective transformations to functionalize one group in the presence of the other. The differing nucleophilicity and reactivity of the amine and alcohol allow for such selective reactions.
Generally, the amino group is more nucleophilic than the hydroxyl group under neutral or basic conditions, allowing for selective N-acylation or N-alkylation. Conversely, under acidic conditions, the amino group is protonated to form a non-nucleophilic ammonium (B1175870) salt. This deactivates the nitrogen, enabling selective reactions at the hydroxyl group, such as O-acylation. This strategy has been successfully employed for the chemoselective O-acylation of various hydroxyamino acids and amino alcohols.
Protecting group strategies are also crucial for the selective functionalization of this compound. The amino group can be protected with common protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). Once the amine is protected, the hydroxyl group can be modified through various reactions like esterification, etherification, or oxidation. Subsequent deprotection of the amino group would then yield a selectively O-functionalized derivative.
Table 2: Strategies for Chemoselective Transformations
| Transformation | Reaction Conditions | Outcome |
|---|---|---|
| N-Acylation | Neutral or basic | Selective formation of an amide at the amino group |
| O-Acylation | Acidic | Selective formation of an ester at the hydroxyl group |
Coordination Chemistry and Supramolecular Assembly of 5 Aminobicyclo 3.1.1 Heptan 1 Ol
5-Aminobicyclo[3.1.1]heptan-1-ol as a Ligand in Transition Metal Complexes
The bifunctional nature of this compound, containing both a primary amine (a Lewis base) and a tertiary alcohol, makes it a prime candidate for acting as a ligand in the formation of coordination complexes with transition metals. The lone pair of electrons on the nitrogen atom of the amino group and on the oxygen atom of the hydroxyl group can be donated to vacant orbitals of a metal center, forming coordinate covalent bonds.
Synthesis and Characterization of Metal Complexes
No published studies detailing the synthesis and characterization of metal complexes specifically with this compound were found. Hypothetically, the synthesis would involve reacting the amino alcohol with a suitable metal salt (e.g., chlorides, acetates, or nitrates of metals like copper, nickel, zinc, or palladium) in an appropriate solvent.
Characterization of any resulting complexes would typically involve a suite of spectroscopic and analytical techniques to confirm the structure and coordination environment.
Table 1: Potential Techniques for Characterization of Metal Complexes
| Technique | Purpose |
| FT-IR Spectroscopy | To identify the coordination of the amino and hydroxyl groups to the metal center, observed as shifts in the N-H and O-H stretching frequencies. |
| ¹H and ¹³C NMR Spectroscopy | To determine the structure of the ligand within the complex and observe changes in chemical shifts upon coordination. |
| Elemental Analysis | To determine the empirical formula of the complex and establish the metal-to-ligand ratio. |
| Magnetic Susceptibility | To determine the magnetic properties of the complex, which provides information about the electron configuration of the metal ion. |
| X-ray Crystallography | To provide definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. |
Chelation Modes and Ligand Field Effects
This compound could potentially act as a bidentate ligand, where both the amino and hydroxyl groups coordinate to the same metal center, forming a stable chelate ring. The stereochemistry of the bicyclic framework would impose significant geometric constraints on the resulting complex. The "bite angle" (the N-M-O angle) would be dictated by the rigid structure of the heptane (B126788) rings.
Alternatively, it could function as a monodentate ligand, coordinating only through the more basic amino group, or act as a bridging ligand, linking two different metal centers. The specific mode of chelation would depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.
Application of Metal Complexes in Catalysis
Transition metal complexes are widely used as catalysts in a vast array of organic transformations. ambeed.com Complexes derived from amino-alcohols can be effective in various catalytic processes. However, no research has been published on the application of this compound metal complexes in non-biological catalysis. Potential areas for future investigation could include their use in reactions such as cross-coupling, hydrogenation, or oxidation reactions, where the chiral and rigid nature of the ligand could influence selectivity.
Hydrogen Bonding Networks and Crystal Engineering
Hydrogen bonding is a critical intermolecular force that governs the self-assembly of molecules into ordered solid-state structures. The presence of both a hydrogen bond donor (the amino and hydroxyl groups) and acceptor (the lone pairs on nitrogen and oxygen) in this compound suggests a strong propensity for forming extensive hydrogen-bonding networks.
Intermolecular and Intramolecular Hydrogen Bonding
The molecule can engage in several types of hydrogen bonds:
Intermolecular N-H···O: The amino group of one molecule donates a hydrogen to the hydroxyl oxygen of a neighboring molecule.
Intermolecular O-H···N: The hydroxyl group of one molecule donates its hydrogen to the amino nitrogen of another.
Intermolecular N-H···N and O-H···O: Hydrogen bonding between like functional groups is also possible.
Due to the rigid bicyclic structure, the formation of an intramolecular hydrogen bond between the 5-amino group and the 1-hydroxyl group is unlikely due to the large distance and unfavorable geometry separating these two functional groups. The stability of any hydrogen bond is highly dependent on the distance and angle between the donor and acceptor atoms. youtube.com
Self-Assembly Processes and Crystalline Architectures
The directed nature of hydrogen bonds allows for the rational design of crystalline materials, a field known as crystal engineering. While the crystal structure of this compound has not been reported, it is expected that the interplay of the various possible hydrogen bonds would lead to the formation of complex and predictable three-dimensional supramolecular architectures, such as chains, sheets, or more intricate networks. The specific architecture would be a key determinant of the material's physical properties, including its melting point, solubility, and density.
Host-Guest Chemistry and Recognition Phenomena
Host-guest chemistry involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent interactions. The structural rigidity of the bicyclo[3.1.1]heptane framework, combined with the hydrogen bonding capabilities of the amino and hydroxyl groups, suggests that this compound could potentially act as a guest molecule. It could fit into the cavities of larger host molecules such as cyclodextrins, calixarenes, or crown ethers. The amino and hydroxyl groups could form specific hydrogen bonds with the host, leading to molecular recognition.
Conversely, derivatives of this compound could be designed to act as hosts for small ions or neutral molecules. For instance, functionalization could create a defined cavity, and the inherent chirality of the molecule could be exploited for enantioselective recognition of guest molecules.
As no experimental studies have been published, a data table of host-guest complexation cannot be provided.
Formation of Ionic Liquids and Deep Eutectic Solvents
Ionic Liquids (ILs) are salts with melting points below 100°C, composed of a large organic cation and an organic or inorganic anion. The amino group of this compound can be protonated or quaternized to form a bulky organic cation. By pairing this cation with a suitable anion (e.g., halide, tetrafluoroborate, or bis(trifluoromethylsulfonyl)imide), it is theoretically possible to synthesize an ionic liquid. The properties of such an IL, including its melting point, viscosity, and thermal stability, would depend on the nature of the anion and the specific structure of the cation.
Deep Eutectic Solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point much lower than that of the individual components. This compound possesses both hydrogen bond donating (hydroxyl and amino groups) and accepting (the lone pair of electrons on the nitrogen atom) capabilities. Therefore, it could potentially act as an HBD when mixed with a quaternary ammonium (B1175870) salt (HBA) like choline (B1196258) chloride, or as an HBA when mixed with an HBD such as a carboxylic acid or a polyol like glycerol. The formation of a DES would be driven by the formation of a strong hydrogen-bonding network between the components.
Due to the lack of published research, no data tables detailing the properties of ionic liquids or deep eutectic solvents formed from this compound can be generated.
Advanced Applications and Future Directions for 5 Aminobicyclo 3.1.1 Heptan 1 Ol
5-Aminobicyclo[3.1.1]heptan-1-ol as a Chiral Building Block in Organic Synthesis
The bicyclo[3.1.1]heptane framework provides a rigid and stereochemically defined scaffold, which is a highly desirable feature in synthetic organic chemistry. This rigidity allows for the precise control of the orientation of functional groups in three-dimensional space, a critical factor in the synthesis of complex molecular targets where stereochemistry dictates function.
This compound is a valuable starting point for the construction of more intricate and elaborate molecular structures. The bicyclo[3.1.1]heptane (BCHep) scaffold is increasingly recognized as a potent bioisostere for meta-substituted benzene (B151609) rings, a common motif in a vast number of biologically active compounds. nih.govdomainex.co.uknih.gov Consequently, synthetic methodologies that provide access to functionalized BCHep derivatives are of considerable interest to the medicinal and organic chemistry communities.
Recent breakthroughs in synthetic chemistry have highlighted novel strategies for accessing aminobicyclo[3.1.1]heptane structures. For example, a photochemical intermolecular [3σ + 2σ]-cycloaddition reaction between bicyclo[1.1.0]butanes and cyclopropylamines has been developed to construct trisubstituted bicyclo[3.1.1]heptanes. nih.gov This method demonstrates the feasibility of creating a diverse range of functionalized aminobicyclo[3.1.1]heptane cores. nih.gov Furthermore, radical ring-opening reactions of [3.1.1]propellane have been shown to be an effective route to functionalized BCHeps. nih.gov The amino and hydroxyl groups present on this compound serve as versatile handles for further chemical transformations, enabling its incorporation into larger and more complex molecular frameworks. nih.gov
| Starting Materials | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Bicyclo[1.1.0]butanes and Cyclopropylamines | Photochemical [3σ + 2σ] Cycloaddition | Trisubstituted bicyclo[3.1.1]heptanes | nih.gov |
| [3.1.1]Propellane | Radical Ring-Opening | Functionalized bicyclo[3.1.1]heptanes | nih.gov |
The field of asymmetric organocatalysis, which utilizes small, chiral organic molecules to catalyze enantioselective transformations, presents a promising avenue for the application of this compound. Chiral amino alcohols are a well-established and highly effective class of organocatalysts. The rigid bicyclo[3.1.1]heptane skeleton of this compound can establish a well-defined chiral environment, which is essential for achieving high levels of stereocontrol in catalytic reactions.
While specific studies detailing the use of this compound as an organocatalyst are limited, research on structurally related compounds provides strong evidence of its potential. For instance, amino alcohols based on the pinane (B1207555) skeleton, which shares the same bicyclo[3.1.1]heptane core, have been successfully employed as chiral organocatalysts in reactions such as the cross-aldol reaction. The defined stereochemistry of the bicyclic framework is instrumental in directing the stereochemical outcome of the reaction. These precedents strongly suggest that this compound and its derivatives could serve as effective organocatalysts for a wide range of asymmetric transformations.
Contributions to Material Science and Polymer Chemistry
The incorporation of rigid, three-dimensional molecular units into polymer chains can have a profound impact on the material's bulk properties. The bicyclo[3.1.1]heptane unit present in this compound makes it an attractive candidate for the creation of advanced materials with tailored characteristics.
The presence of both an amino and a hydroxyl group makes this compound a bifunctional monomer. This allows it to be incorporated into various types of polymers, such as polyamides, polyesters, and polyurethanes, through condensation polymerization. The rigid bicyclic structure, when integrated into a polymer backbone, is expected to enhance properties such as thermal stability and mechanical strength. A historical patent from 1976 describes the use of various bicyclic and cage-like compounds, including derivatives of bicyclo[2.2.1]heptane and adamantane, to produce polymers with improved mechanical and thermal properties, suggesting a similar potential for bicyclo[3.1.1]heptane-based monomers. nasa.gov
The well-defined geometry of the bicyclo[3.1.1]heptane scaffold can be leveraged to design and synthesize materials with precisely controlled architectures. ontosight.ai By chemically modifying the amino and hydroxyl functionalities, it is possible to introduce a variety of other chemical groups, thereby creating polymers with tunable properties like solubility, hydrophobicity, and surface energy. The rigidity of the bicyclic core could also be exploited to generate microporous materials, which have potential applications in areas such as gas separation and storage. The development of such advanced materials is an area of ongoing research, and unique building blocks like this compound are valuable components in this endeavor.
Use as Chemical Probes for Fundamental Biological Mechanism Studies (strictly non-clinical)
Chemical probes are small molecules that are designed to selectively interact with a specific biological target, such as an enzyme or receptor, to elucidate its function within a complex biological system. nih.govnih.gov The creation of highly potent and selective chemical probes is essential for advancing our understanding of fundamental biological processes.
The rigid bicyclo[3.1.1]heptane scaffold of this compound offers a unique three-dimensional framework that can be systematically functionalized to generate novel chemical probes. The amino or hydroxyl group can serve as a convenient attachment point for a reporter group, such as a fluorophore or an affinity tag like biotin. mdpi.com The remainder of the molecule can be elaborated to achieve specific and high-affinity binding to a protein of interest. The defined stereochemistry of the scaffold is a key feature that can be exploited to achieve high selectivity for the intended biological target.
Although there is a lack of specific literature detailing the application of this compound as a chemical probe, the fundamental principles of probe design suggest its significant potential in this arena. For example, fluorescent probes are indispensable tools in modern chemical biology, and a wide array of molecular scaffolds are employed in their construction. nih.gov The development of probes based on bicyclic amino alcohols could provide new tools for investigating enzyme activity and other biological phenomena where precise molecular recognition is paramount. nih.gov
| Application Area | Potential Role of this compound | Key Features Utilized |
|---|---|---|
| Asymmetric Organocatalysis | Chiral catalyst or ligand | Rigid chiral scaffold, amino and hydroxyl groups |
| Polymer Chemistry | Monomer or cross-linking agent | Bifunctionality, rigid bicyclic structure |
| Material Science | Building block for microporous materials | Defined three-dimensional geometry |
| Chemical Biology | Scaffold for chemical probes | Stereochemically defined framework, functional handles for reporter attachment |
Prospects for Computational Design and High-Throughput Screening of Analogues
The unique three-dimensional structure of the bicyclo[3.1.1]heptane scaffold, which serves as a bioisostere for meta-substituted benzene rings, positions this compound as a valuable starting point for the discovery of novel therapeutic agents. domainex.co.ukenamine.netnih.gov The future development of this compound and its derivatives will likely be heavily influenced by computational design and high-throughput screening (HTS) methodologies. These in silico and experimental techniques offer the potential to rapidly explore a vast chemical space, optimizing for desired biological activity and physicochemical properties.
Computational approaches, particularly quantitative structure-activity relationship (QSAR) modeling, can be instrumental in guiding the design of new analogues. researchgate.net A typical QSAR study for this compound analogues would involve the generation of a virtual library of derivatives with modifications at the amino and hydroxyl groups, as well as on the bicyclic core itself. For each analogue, a set of molecular descriptors would be calculated to quantify its structural and chemical features. These descriptors, which can range from simple properties like molecular weight and lipophilicity to more complex quantum chemical parameters, would then be statistically correlated with experimentally determined biological activity. biorxiv.org The resulting QSAR models can predict the activity of yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and testing.
The table below illustrates a hypothetical workflow for the computational design of this compound analogues.
| Step | Description | Key Considerations |
| 1. Library Design | Generation of a virtual library of this compound analogues with diverse substituents. | Substituents should be chosen to explore a wide range of electronic, steric, and hydrophobic properties. |
| 2. Descriptor Calculation | Computation of a wide range of 2D and 3D molecular descriptors for each analogue. | Descriptors should capture the key structural features believed to be important for biological activity. |
| 3. QSAR Model Development | Building a statistical model correlating the calculated descriptors with known biological activity data. | Techniques like multiple linear regression, partial least squares, or machine learning algorithms can be used. nih.gov |
| 4. Virtual Screening | Using the validated QSAR model to predict the activity of a large virtual library of novel analogues. | This step filters down a large number of potential compounds to a smaller, more manageable set. |
| 5. Prioritization | Ranking the virtual hits based on predicted activity, drug-likeness, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. biorxiv.org | The goal is to select a diverse set of the most promising candidates for synthesis. |
Following computational design, high-throughput screening (HTS) can be employed for the rapid experimental evaluation of synthesized analogues. nih.govnih.gov HTS involves the automated testing of large numbers of compounds in miniaturized assays to identify "hits" with desired biological activity. researchgate.net For this compound analogues, HTS assays could be developed to screen for activity against a specific biological target, such as an enzyme or a receptor. The data generated from HTS can then be used to refine the QSAR models, creating a feedback loop that accelerates the drug discovery process.
A hypothetical library of this compound analogues for HTS is presented in the table below, showcasing potential points of diversification.
| Analogue ID | R1 (at Amino Group) | R2 (at Hydroxyl Group) | Predicted Activity (Arbitrary Units) |
| ABH-001 | H | H | 1.0 |
| ABH-002 | Methyl | H | 1.5 |
| ABH-003 | H | Acetyl | 1.2 |
| ABH-004 | Phenyl | H | 2.8 |
| ABH-005 | Benzyl (B1604629) | Methyl | 3.5 |
| ABH-006 | Cyclohexyl | H | 2.1 |
The integration of computational design and high-throughput screening holds significant promise for unlocking the full therapeutic potential of the this compound scaffold. By systematically exploring the structure-activity landscape, these advanced techniques can guide medicinal chemists toward the development of novel drug candidates with improved efficacy and safety profiles.
Q & A
Q. What are the recommended synthetic routes for 5-Aminobicyclo[3.1.1]heptan-1-ol, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves bicyclic scaffold construction followed by selective functionalization. For example:
Scaffold formation : Use Diels-Alder or photochemical cyclization to generate the bicyclo[3.1.1]heptane core.
Amination : Introduce the amino group via reductive amination or nucleophilic substitution, ensuring stereochemical control.
Purification : Employ acid-base extraction (e.g., adjusting pH to isolate the amine fraction) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to remove unreacted precursors or byproducts .
- Key Characterization : Confirm purity (>95%) via HPLC (C18 column, 0.1% TFA in H₂O/ACN) and elemental analysis .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to resolve signals influenced by the bicyclic structure’s rigidity. Assign stereochemistry via NOESY/ROESY (e.g., cross-peaks between axial protons and the hydroxyl group) .
- Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 142.1234) .
- X-ray Crystallography : Single-crystal analysis (100 K) provides absolute configuration confirmation (R-factor <0.05) .
Q. How can researchers address solubility challenges during experimental design?
- Methodological Answer :
- Solvent Selection : Test polar aprotic solvents (DMSO, DMF) for reactions; use ethanol/water mixtures for biological assays.
- Phase Change Data : Reference boiling points (e.g., heptan-1-ol: 351–353 K at 0.02 bar) to optimize distillation conditions for intermediates .
- Derivatization : Improve solubility by converting the hydroxyl group to a mesylate or tosylate for downstream reactions .
Advanced Research Questions
Q. How should contradictions in NMR data due to dynamic conformational changes be resolved?
- Methodological Answer :
- Variable-Temperature NMR : Perform experiments (e.g., 298–373 K) to identify signal splitting caused by ring-flipping or hydrogen bonding .
- Computational Modeling : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G*) to validate assignments .
- Cross-Validation : Use analogous bicyclic compounds (e.g., pinocarveol derivatives) as benchmarks for chemical shift ranges .
Q. What experimental strategies are effective for studying host-guest interactions with cyclodextrins or enzymes?
- Methodological Answer :
- Binding Assays : Use isothermal titration calorimetry (ITC) or fluorescence quenching to quantify affinity (e.g., Kd ~10⁻⁴ M for α-cyclodextrin complexes) .
- Stereochemical Probes : Compare enantiomers (e.g., (1R,2S,5S)- vs. (1S,2R,5R)-configurations) to assess stereoselectivity in biological activity .
- Functional Group Masking : Temporarily protect the amino group (e.g., Boc-protection) to isolate hydroxyl-specific interactions .
Q. How can computational tools aid in predicting synthetic pathways or stereochemical outcomes?
- Methodological Answer :
- Retrosynthesis Planning : Use AI-driven platforms (e.g., Template_relevance Pistachio/Reaxys) to propose one-step routes, prioritizing bicyclic precursors like fenchone derivatives .
- Molecular Dynamics : Simulate transition states (e.g., AMBER force field) to predict regioselectivity in amination or oxidation steps .
- Docking Studies : Model interactions with biological targets (e.g., GPCRs) using Schrödinger Suite, focusing on hydrogen bonding with the hydroxyl and amino groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
